Copper indium selenide - 12018-95-0

Copper indium selenide

Catalog Number: EVT-1185491
CAS Number: 12018-95-0
Molecular Formula: CuInSe2
Molecular Weight: 336.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Copper Indium Selenide (CuInSe2, CIS) is a ternary semiconductor compound composed of copper, indium, and selenium. [] It belongs to the I-III-VI2 group of chalcopyrite semiconductors. [] CIS is an attractive material for scientific research due to its favorable optical and electrical properties, high absorption coefficient, and good stability, making it suitable for various applications, particularly in photovoltaics. []

Synthesis Analysis
  • Solvothermal Synthesis: This method utilizes a combination of solvents, often dimethylformamide (DMF) and methanol or water, to synthesize CIS nanocrystals at low temperatures. The choice of solvents influences the final product's phase and morphology. Selenite salts (SeO32−) are typically used as a dual source for both metal and chalcogen, with DMF acting as both a solvent and reducing agent. []

  • Electrodeposition: CIS films can be electrochemically grown using a solution containing copper, indium, and selenium precursors. This method offers good control over the film's composition and thickness uniformity, making it suitable for large-area deposition. [] Pulse electrodeposition at varying duty cycles can influence film thickness and grain size. []

  • Successive Ionic Layer Adsorption and Reaction (SILAR): This method involves sequential dipping of a substrate into separate solutions containing copper and indium precursors, followed by a selenization step using diseleniumtetrathionate acid. Annealing under a nitrogen atmosphere is crucial for the formation of the CIS layer. []

  • Sputtering: CIS sputtering targets are prepared by ball milling and sintering Cu2Se and In2Se3 powders. These targets can be used to deposit CIS films with high relative density and uniform phase composition. []

  • Nanoparticle Ink Printing: This method involves formulating precursor ink containing nanoparticle metal oxides of copper and indium dissolved with selenium or sulfur in an organic solvent. The ink is printed onto a substrate, forming a precursor oxide mixture. Subsequent heat treatment under a selenium and/or sulfur atmosphere leads to the formation of CIS. []

  • Reactive Evaporation: This method employs a variant of Gunther's three-temperature method, utilizing high purity elemental sources of copper, indium, and selenium in a high vacuum environment. This technique allows for precise control over film thickness and composition. []

  • Chemical Transformation of In2Se3 Nanowires: CIS nanowires can be synthesized by annealing copper-coated In2Se3 nanowires at moderate temperatures. This solid-state reaction enables the direct conversion of In2Se3 to CIS nanowires. []

Molecular Structure Analysis

CIS crystallizes in the chalcopyrite structure, characterized by a tetragonal unit cell. [] This structure is a distorted version of the zincblende structure found in binary semiconductors like zinc sulfide (ZnS). [] The tetragonal distortion (2-c/a) in CIS increases with temperature, indicating anisotropic thermal expansion. [, ] The unit cell consists of four formula units, with each copper and indium atom tetrahedrally coordinated to four selenium atoms. [] The Cu-Se and In-Se bond lengths contribute to the material's anisotropic thermal expansion and tetragonal distortion. []

Physical and Chemical Properties Analysis
  • Optical Properties: CIS has a high absorption coefficient in the visible and near-infrared regions of the electromagnetic spectrum, making it an excellent absorber of sunlight. [, ] The optical band gap of CIS is around 1.0 eV, making it suitable for solar energy harvesting applications. [, , ] Alloying with other elements like gallium and sulfur allows for band gap tuning to improve solar cell performance. []

  • Electrical Properties: CIS exhibits p-type conductivity due to native defects, making it a natural p-type semiconductor. [] Its electrical conductivity can be influenced by doping and alloying. [, ] Carrier mobility and concentration affect its performance in photovoltaic devices. []

  • Structural Properties: The chalcopyrite structure of CIS results in anisotropic thermal expansion, meaning it expands differently along different crystallographic directions. [] This anisotropy can impact the performance and stability of CIS-based devices at elevated temperatures. []

  • Photoconductivity: CIS exhibits photoconductivity, meaning its electrical conductivity increases upon exposure to light. This property enables its use in photodetectors and other optoelectronic devices. [, ]

Applications
  • Photovoltaic Solar Cells: CIS is a leading absorber material for thin-film photovoltaic solar cells due to its high absorption coefficient and direct band gap. [, ] CIS-based solar cells have achieved efficiencies comparable to conventional silicon solar cells. [, ]

  • Quantum Dot Sensitized Solar Cells (QDSSC): CIS nanoparticles can be used as quantum dots in QDSSCs, offering the potential for high efficiency and low-cost solar energy conversion. [, ] CIS-based QDSSCs show promising performance compared to toxic lead and cadmium chalcogenide quantum dots. []

  • Photodetectors: CIS's photoconductive properties enable its use in photodetectors for sensing light in the visible and near-infrared regions. [, ] Solution-processed CIS nanoparticle-based photodetectors have demonstrated fast photoresponse times. []

  • Bioimaging and Biolabeling: CIS-based quantum dots with near-infrared emission can be conjugated with biomolecules for bioimaging and biolabeling applications. [] The NIR emission allows for deeper tissue penetration and reduced autofluorescence, improving imaging sensitivity. []

  • Solar-Driven Membrane Evaporation: CIS nanoparticles integrated into photothermal membranes enhance light absorption and improve the efficiency of light-to-heat conversion, enabling efficient solar-driven desalination and water purification. []

  • Field-Effect Transistors (FETs): Two-dimensional layers of CIS have been investigated for their potential in FET applications. These CIS-based FETs exhibit interesting electronic properties, including a gate-induced metal-insulator transition. [, ]

Safety and Hazards

  • Toxicity of Precursors: Some precursors used in CIS synthesis, like selenium compounds, can be toxic and require careful handling and disposal. [, ]

  • Heavy Metal Content: CIS contains heavy metals like copper and indium, posing potential environmental risks if not disposed of or recycled properly. []

  • Waste Handling and Recycling: Proper waste handling and recycling protocols are crucial to minimize the environmental impact of CIS manufacturing and disposal. [, ]

  • Resource Depletion: Large-scale production of CIS could contribute to the depletion of indium, a relatively rare element. []

  • Compound Description: CIGS is a I-III-VI2 semiconductor material similar in structure to CIS, but with gallium partially substituting indium. It is a leading material for thin-film solar cell applications due to its high absorption coefficient and tunable bandgap. []

Zinc Selenide (ZnSe)

  • Compound Description: ZnSe is a II-VI semiconductor material used in various optoelectronic applications, including LEDs and lasers. It is also often employed as a protective shell material for quantum dots, enhancing their luminescence and stability. [, ]
  • Relevance: ZnSe is often used as a shell material for Copper Indium Selenide quantum dots. This shell helps to passivate surface defects in CIS QDs, leading to significantly enhanced photoluminescence quantum yields. []

Cadmium Sulfide (CdS)

  • Compound Description: CdS is a II-VI semiconductor with applications in photoresistors, solar cells, and other optoelectronic devices. It is a common buffer layer material in CIGS solar cells due to its suitable band alignment. [, ]

Zinc Sulfide (ZnS)

  • Compound Description: ZnS is another II-VI semiconductor material with a wider bandgap than CdS. It finds use in electroluminescent panels, sensors, and as a phosphor material. [, ]
  • Relevance: Similar to ZnSe, ZnS can be used as a shell material to enhance the properties of Copper Indium Selenide quantum dots for improved photoluminescence and stability. Additionally, alloying CIS with ZnS can lead to tunable bandgaps and improved light-harvesting capabilities for solar cell applications. []

Indium Selenide (In2Se3)

  • Compound Description: In2Se3 is a III-VI semiconductor material with applications in photovoltaics, thermoelectric devices, and phase-change memory. It exists in various crystalline phases and exhibits interesting optical and electrical properties. [, ]
  • Relevance: In2Se3 serves as a precursor for the synthesis of Copper Indium Selenide nanowires, demonstrating a direct chemical transformation pathway. This route offers controlled fabrication of CIS nanomaterials for potential use in next-generation solar cell designs. []

Copper Selenide (Cu2Se)

  • Compound Description: Cu2Se is a I-VI semiconductor material with potential applications in thermoelectric devices and as a superionic conductor. It exists in different phases with varying electrical and thermal properties. []
  • Relevance: Cu2Se, along with In2Se3, is used as a starting material to prepare sputtering targets for Copper Indium Selenide thin film deposition. This highlights the close relationship between these binary selenides and the ternary CIS compound. []

Copper Indium Sulfide (CuInS2)

  • Compound Description: CuInS2 is another I-III-VI2 semiconductor material closely related to CIS, where sulfur replaces selenium. It also shows potential for photovoltaic applications due to its suitable bandgap and high absorption coefficient. []
  • Relevance: CuInS2 is structurally and chemically similar to Copper Indium Selenide, sharing the same chalcopyrite crystal structure. The comparison of their photoelectrochemical stability in different electrolytes is a subject of scientific interest. []

Copper Indium Selenium Telluride (CuInSeTe)

  • Compound Description: CuInSeTe is a quaternary compound semiconductor derived from CIS by incorporating tellurium (Te). The addition of Te can further modify the optical and electrical properties, making it suitable for specific photovoltaic applications. []
  • Relevance: CuInSeTe represents a modified version of Copper Indium Selenide incorporating tellurium. This substitution allows for further tuning of the material's properties, particularly for achieving desired bandgaps for enhanced solar cell performance. []

Barium Copper Indium Selenide (Ba3.5Cu7.55In1.15Se9)

  • Compound Description: This newly discovered ternary selenide material exhibits a wide bandgap and demonstrates strong luminescence properties, making it potentially suitable for applications like LEDs and nonlinear optical devices. []
  • Relevance: While structurally different from the classic chalcopyrite structure of Copper Indium Selenide, Ba3.5Cu7.55In1.15Se9 highlights the continued research interest in exploring new ternary and quaternary copper indium selenide-based materials for diverse optoelectronic applications. []

Properties

CAS Number

12018-95-0

Product Name

Copper indium selenide

Molecular Formula

CuInSe2

Molecular Weight

336.3 g/mol

InChI

InChI=1S/Cu.In.2Se

InChI Key

KTSFMFGEAAANTF-UHFFFAOYSA-N

SMILES

[Cu].[Se].[Se]=[In]

Synonyms

COPPER INDIUM SELENIDE

Canonical SMILES

[Cu].[Se].[Se]=[In]

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